Cas no 1388043-87-5 (2-chloroquinazoline-6-carbonitrile)
2-chloroquinazoline-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-chloroquinazoline-6-carbonitrile
- 6-Quinazolinecarbonitrile, 2-chloro-
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- Inchi: 1S/C9H4ClN3/c10-9-12-5-7-3-6(4-11)1-2-8(7)13-9/h1-3,5H
- InChI Key: PYKRCUFKBKTGAC-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(C#N)C=C2)=CN=C1Cl
2-chloroquinazoline-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C200915-25mg |
2-Chloroquinazoline-6-carbonitrile |
1388043-87-5 | 25mg |
$ 940.00 | 2022-04-01 | ||
| TRC | C200915-50mg |
2-Chloroquinazoline-6-carbonitrile |
1388043-87-5 | 50mg |
$ 1565.00 | 2022-04-01 | ||
| Chemenu | CM391750-100mg |
2-chloroquinazoline-6-carbonitrile |
1388043-87-5 | 95%+ | 100mg |
$756 | 2022-09-03 | |
| Chemenu | CM391750-250mg |
2-chloroquinazoline-6-carbonitrile |
1388043-87-5 | 95%+ | 250mg |
$1135 | 2022-09-03 | |
| Chemenu | CM391750-500mg |
2-chloroquinazoline-6-carbonitrile |
1388043-87-5 | 95%+ | 500mg |
$1513 | 2022-09-03 | |
| Chemenu | CM391750-1g |
2-chloroquinazoline-6-carbonitrile |
1388043-87-5 | 95%+ | 1g |
$1891 | 2022-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60989-100MG |
2-chloroquinazoline-6-carbonitrile |
1388043-87-5 | 95% | 100MG |
¥ 3,168.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60989-250MG |
2-chloroquinazoline-6-carbonitrile |
1388043-87-5 | 95% | 250MG |
¥ 5,068.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60989-500MG |
2-chloroquinazoline-6-carbonitrile |
1388043-87-5 | 95% | 500MG |
¥ 8,448.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60989-1G |
2-chloroquinazoline-6-carbonitrile |
1388043-87-5 | 95% | 1g |
¥ 12,672.00 | 2023-03-31 |
2-chloroquinazoline-6-carbonitrile Suppliers
2-chloroquinazoline-6-carbonitrile Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-chloroquinazoline-6-carbonitrile
Professional Introduction to 2-chloroquinazoline-6-carbonitrile (CAS No. 1388043-87-5)
2-chloroquinazoline-6-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1388043-87-5, is a significant intermediate in modern pharmaceutical and chemical synthesis. This compound belongs to the quinazoline family, a heterocyclic aromatic structure that has garnered considerable attention in medicinal chemistry due to its versatile biological activities. The presence of both a chloro and a nitrile functional group on the quinazoline core enhances its reactivity, making it a valuable precursor for the development of novel therapeutic agents.
The structural framework of 2-chloroquinazoline-6-carbonitrile consists of a benzene ring fused with a pyrimidine-like ring system. The chloro substituent at the 2-position and the nitrile group at the 6-position contribute to its unique electronic and steric properties. These features are exploited in synthetic chemistry to facilitate further functionalization, enabling the construction of more complex molecules with tailored pharmacological profiles.
In recent years, quinazoline derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious disorders, and inflammatory conditions. The nitrile group in 2-chloroquinazoline-6-carbonitrile serves as a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amides. These transformations are crucial in drug discovery pipelines, allowing chemists to modify the compound's properties to optimize its biological activity.
One of the most compelling aspects of 2-chloroquinazoline-6-carbonitrile is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By targeting specific kinases, quinazoline-based inhibitors can modulate these pathways, leading to therapeutic effects. The chloro and nitrile groups provide opportunities for selective binding interactions with kinase active sites, enhancing the compound's potency and selectivity.
Recent advancements in computational chemistry have further highlighted the importance of 2-chloroquinazoline-6-carbonitrile in drug design. Molecular modeling studies have demonstrated that modifications at the 2- and 6-positions can significantly influence binding affinity and selectivity against target kinases. This knowledge has guided the development of novel analogs with improved pharmacokinetic properties and reduced side effects.
The pharmaceutical industry has shown particular interest in quinazoline derivatives due to their favorable pharmacological properties. For instance, some quinazoline-based kinase inhibitors have entered clinical trials and have shown promising results in treating solid tumors and hematological malignancies. The synthetic accessibility of 2-chloroquinazoline-6-carbonitrile makes it an attractive starting point for such developments, streamlining the process from discovery to clinical candidates.
Moreover, 2-chloroquinazoline-6-carbonitrile has found applications beyond oncology. Researchers have explored its potential in developing antiviral agents, where quinazoline derivatives exhibit inhibitory activity against various viral enzymes. The structural motifs present in this compound can be modified to target specific viral proteases or polymerases, offering new avenues for antiviral therapy.
The synthesis of 2-chloroquinazoline-6-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination of quinazolinone derivatives followed by cyanation at the 6-position. Advances in catalytic methods have improved the efficiency and scalability of these processes, making 2-chloroquinazoline-6-carbonitrile more accessible for industrial applications.
In conclusion, 2-chloroquinazoline-6-carbonitrile (CAS No. 1388043-87-5) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable building block for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for quinazoline derivatives, compounds like 2-chloroquinazoline-6-carbonitrile will remain at the forefront of drug discovery efforts.
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